benzyl 4-(chlorosulfonyl)benzoate
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Overview
Description
Benzyl 4-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C14H11ClO4S. It is a derivative of benzoic acid, where the benzyl group is attached to the carboxyl group, and a chlorosulfonyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-(chlorosulfonyl)benzoate can be synthesized through the reaction of 4-(chlorosulfonyl)benzoic acid with benzyl alcohol. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to benzyl 4-sulfanylbenzoate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Often use strong reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Benzyl 4-sulfanylbenzoate: Formed from reduction reactions.
Scientific Research Applications
Benzyl 4-(chlorosulfonyl)benzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme functions and interactions.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 4-(chlorosulfonyl)benzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are crucial in various chemical synthesis processes .
Comparison with Similar Compounds
4-(Chlorosulfonyl)benzoic Acid: Shares the chlorosulfonyl group but lacks the benzyl ester functionality.
Benzyl 4-sulfanylbenzoate: A reduction product of benzyl 4-(chlorosulfonyl)benzoate.
Sulfonamide Derivatives: Compounds formed from the substitution of the chlorosulfonyl group with amines.
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of the chlorosulfonyl group with the stability of the benzyl ester. This combination makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives .
Properties
CAS No. |
69812-46-0 |
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Molecular Formula |
C14H11ClO4S |
Molecular Weight |
310.8 |
Purity |
95 |
Origin of Product |
United States |
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